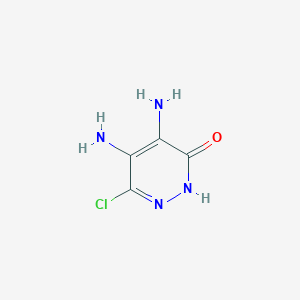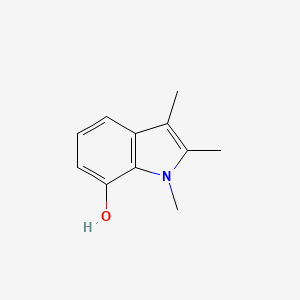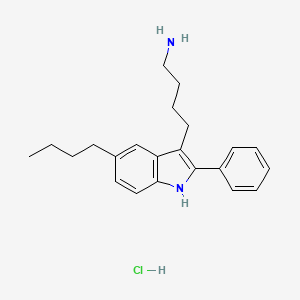![molecular formula C6H7N5 B13107815 2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13107815.png)
2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the triazolopyrimidine family, known for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups into the molecule.
Aplicaciones Científicas De Investigación
2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential therapeutic properties.
Biology: The compound has been studied for its antimicrobial and anticancer activities.
Medicine: It shows promise as a lead compound for developing new drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anticancer effects . The pathways involved often include the modulation of signaling cascades that regulate cell growth and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazoles: Known for their antimicrobial and anticancer activities.
1,3-Thiazoles: Used in drugs for treating allergies, hypertension, and bacterial infections.
Pyrazolo[3,4-d]pyrimidine: Investigated as CDK2 inhibitors for cancer treatment.
Uniqueness
2,5-Dimethyl-2H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific structural features that confer distinct biological activities. Its triazolopyrimidine core allows for versatile chemical modifications, making it a valuable scaffold in drug discovery .
Propiedades
Fórmula molecular |
C6H7N5 |
|---|---|
Peso molecular |
149.15 g/mol |
Nombre IUPAC |
2,5-dimethyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C6H7N5/c1-4-7-3-5-6(8-4)10-11(2)9-5/h3H,1-2H3 |
Clave InChI |
GKQXJANQMGMMKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=NN(N=C2C=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxylate](/img/structure/B13107748.png)

![4-Pyrimidin-5-yl-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B13107764.png)
![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)

![1-Thiaspiro[3.3]heptan-6-one1,1-dioxide](/img/structure/B13107777.png)


![Pyrrolo[2,1-c][1,2,4]triazin-4-amine](/img/structure/B13107803.png)


